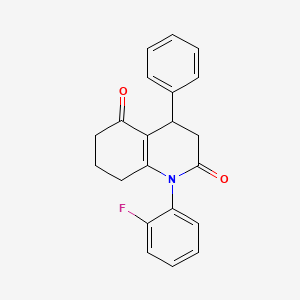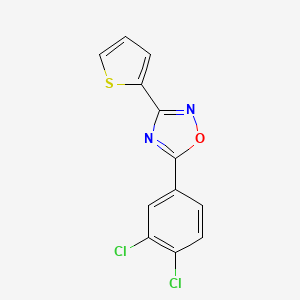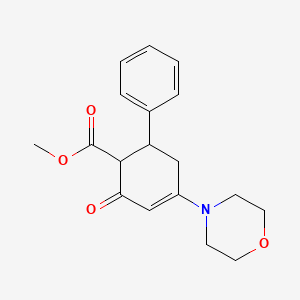
1-(2-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenyl group attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ketone and a phenylamine, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases, to form the octahydroquinoline ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve high-pressure reactors and the use of catalysts such as platinum or Raney nickel to facilitate hydrogenation steps. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like platinum or palladium is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized octahydroquinoline compounds .
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to therapeutic effects .
Comparison with Similar Compounds
4-(2-FLUOROPHENYL)-PIPERAZIN-1-YL-METHYL-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Known for its inhibitory effects on nucleoside transporters.
5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL DERIVATIVES: Exhibits antiviral activity.
Uniqueness: 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its octahydroquinoline core, which provides a unique scaffold for further functionalization and potential biological activity. Its combination of fluorophenyl and phenyl groups also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H18FNO2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H18FNO2/c22-16-9-4-5-10-17(16)23-18-11-6-12-19(24)21(18)15(13-20(23)25)14-7-2-1-3-8-14/h1-5,7-10,15H,6,11-13H2 |
InChI Key |
FFIAYGINODNWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid](/img/structure/B11499579.png)
![7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499586.png)
![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11499591.png)
![1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11499593.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11499595.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499600.png)
![1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11499603.png)
![Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-](/img/structure/B11499605.png)
![3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11499610.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11499623.png)
![N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11499631.png)
![N-benzyl-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-nitroaniline](/img/structure/B11499636.png)

